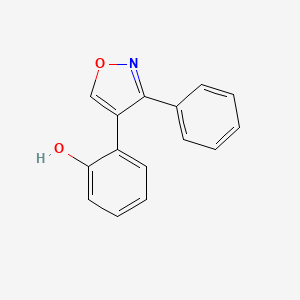
2-(3-Phenyl-1,2-oxazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1,2-oxazol-4-yl)phenol is a heterocyclic compound that features both a phenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-1,2-oxazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with benzoyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenyl-1,2-oxazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3-Phenyl-1,2-oxazol-4-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2-oxazol-4-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Benzoxazole: Similar in structure but with different electronic properties and reactivity.
Imidazole: Another heterocyclic compound with a nitrogen atom in the ring, showing different biological activities.
Thiazole: Contains sulfur in the ring, leading to distinct chemical and biological properties.
Uniqueness: 2-(3-Phenyl-1,2-oxazol-4-yl)phenol is unique due to its combination of a phenyl group and an oxazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
61495-72-5 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-phenyl-1,2-oxazol-4-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)13-10-18-16-15(13)11-6-2-1-3-7-11/h1-10,17H |
InChI Key |
RIPYLJSFXGBEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















